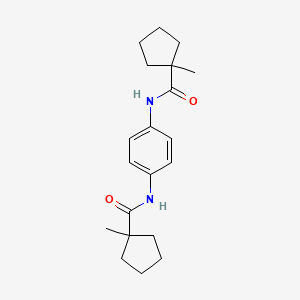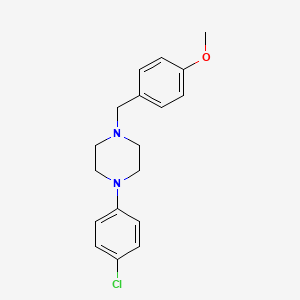![molecular formula C16H15BrN2O4 B5886712 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been used in several studies to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases. It can also inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide have been studied extensively. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It can also reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its ability to inhibit the activity of certain enzymes and reduce the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of these enzymes and cytokines in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of new drugs that target these molecular targets. Another direction is to study its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders. Overall, the study of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide has the potential to contribute significantly to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-1,2-phenylenediamine with 2,3-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with chloroform and hydrochloric acid to obtain the final product. This synthesis method has been used in several studies, and the purity of the compound has been confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide has been used in various scientific research applications. One of its potential applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-13-5-3-4-12(14(13)22-2)16(20)23-19-15(18)10-6-8-11(17)9-7-10/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFHPDXSUMEWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(2,3-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)


![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)